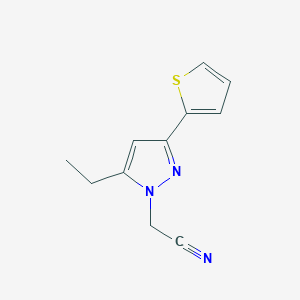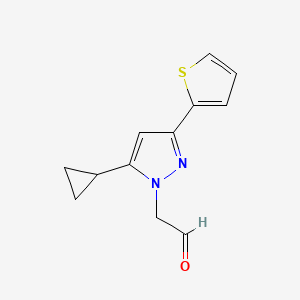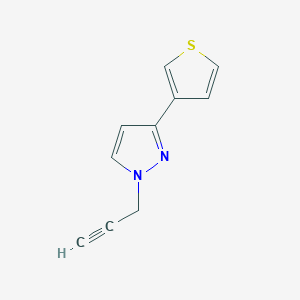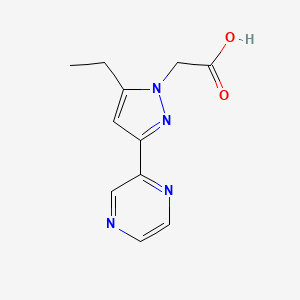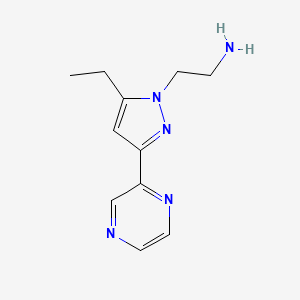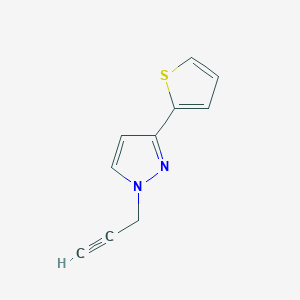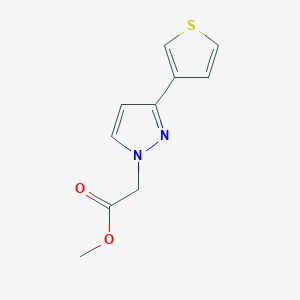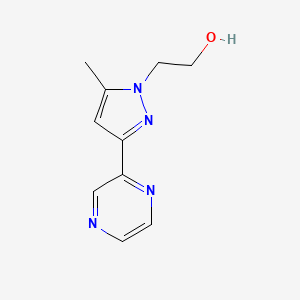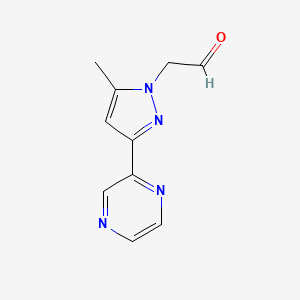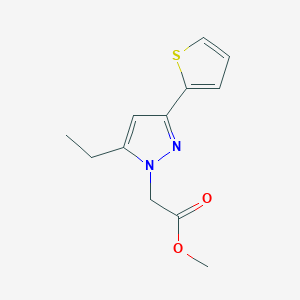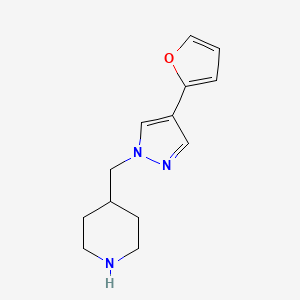
4-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine
Overview
Description
“4-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The compound also features a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Scientific Research Applications
Neurodegenerative Disease Treatment
The compound has been studied for its potential as an Adenosine A2A Receptor Inverse Agonist . This receptor plays a significant role in the brain, and its antagonists are considered promising for the treatment of neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . The inverse agonist activity can modulate receptor function in a way that may be beneficial for managing symptoms or slowing disease progression.
Oncology Research
Research has indicated that Adenosine A2A Receptor antagonists can prevent tumor development and immunoescaping of tumor cells . By targeting these receptors, the compound could be used to explore new cancer therapies, particularly in cases where tumors exploit the body’s adenosine system to avoid immune detection.
Cardiovascular Applications
The modulation of adenosine receptors has implications in cardiovascular functions . As such, this compound could be used in the development of treatments for heart-related conditions, potentially acting to protect cardiac tissue or to improve outcomes after cardiac events.
Antibacterial Activity
Furan derivatives, including those related to the compound , have shown antibacterial properties . They could be synthesized and tested against various bacterial strains, contributing to the search for new antibiotics, especially in the face of rising antibiotic resistance.
Anti-Inflammatory and Analgesic Applications
The compound’s structural relation to furan suggests potential anti-inflammatory and analgesic benefits . These properties could be harnessed to develop new pain relief medications or treatments for chronic inflammatory conditions.
Drug Design and Bioinformatics
The compound has been part of studies involving bioinformatics prediction tools to assess drug-likeness profiles . This application is crucial in the early stages of drug development, helping to predict how the compound might behave in biological systems and its potential as a therapeutic agent.
properties
IUPAC Name |
4-[[4-(furan-2-yl)pyrazol-1-yl]methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-2-13(17-7-1)12-8-15-16(10-12)9-11-3-5-14-6-4-11/h1-2,7-8,10-11,14H,3-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREJPNZNVMLNSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=C(C=N2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



